molecular formula C18H23FN6OS B12235910 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B12235910
M. Wt: 390.5 g/mol
InChI Key: VBDZFCOLBCKRLM-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a small molecule with significant potential in various fields of research and industry due to its unique properties. This compound is known for its complex structure, which includes a fluoropyrimidine moiety, a piperazine ring, a methylsulfanyl group, and an oxane ring.

Preparation Methods

The synthesis of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves multiple steps, typically starting with the preparation of the fluoropyrimidine coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluoropyrimidine moiety can be reduced under specific conditions, although this is less common.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA synthesis or function. The piperazine ring can enhance binding affinity to certain proteins, while the methylsulfanyl and oxane groups may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar compounds include:

    4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares the fluoropyrimidine and piperazine moieties but lacks the methylsulfanyl and oxane groups.

    5-Fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine: This compound has a similar fluoropyrimidine and piperazine structure but differs in the presence of dimethyl groups instead of the methylsulfanyl and oxane groups.

The uniqueness of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C18H23FN6OS

Molecular Weight

390.5 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanyl-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C18H23FN6OS/c1-27-18-22-15(13-2-8-26-9-3-13)10-16(23-18)24-4-6-25(7-5-24)17-14(19)11-20-12-21-17/h10-13H,2-9H2,1H3

InChI Key

VBDZFCOLBCKRLM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C4CCOCC4

Origin of Product

United States

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